Psma-bch

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

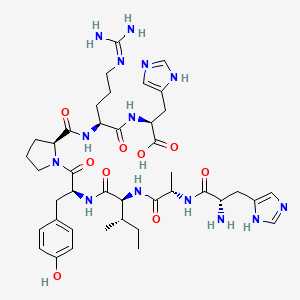

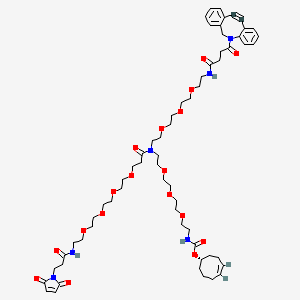

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA-BCH is a compound that targets PSMA and is used in positron emission tomography (PET) imaging for the detection and monitoring of prostate cancer. This compound has shown high specificity and stability, making it a valuable tool in the diagnosis and treatment of prostate cancer .

准备方法

Synthetic Routes and Reaction Conditions: PSMA-BCH can be synthesized by reacting this compound precursor with aluminum chloride and potassium biphthalate in the presence of no-carrier-added fluorine-18. The reaction is carried out at 110°C for 15 minutes. The product is then purified using a Sep-Pak Light C18 column and filtered through a 0.22 μm sterile filter to obtain Al-18F-PSMA-BCH .

Industrial Production Methods: The industrial production of this compound involves the same synthetic route as described above but on a larger scale. The process is optimized to ensure high radiochemical yield and purity. Automated synthesis methods are being developed to streamline the production process and ensure consistency in the quality of the final product .

化学反应分析

Types of Reactions: PSMA-BCH primarily undergoes binding reactions with PSMA-expressing cells. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include this compound precursor, aluminum chloride, potassium biphthalate, and no-carrier-added fluorine-18. The reaction conditions involve heating the mixture at 110°C for 15 minutes .

Major Products Formed: The major product formed from the synthesis of this compound is Al-18F-PSMA-BCH, which is used for PET imaging of prostate cancer .

科学研究应用

PSMA-BCH has several scientific research applications, particularly in the field of medical imaging. It is used in PET imaging to detect and monitor prostate cancer. The compound has shown high specificity for PSMA-expressing cells, making it a valuable tool for identifying tumor lesions and guiding targeted biopsies . Additionally, this compound is being investigated for its potential use in other types of cancer that express PSMA, as well as in the development of new radiopharmaceuticals .

作用机制

PSMA-BCH exerts its effects by binding to PSMA, which is overexpressed in prostate cancer cells. The binding affinity of this compound to PSMA is high, with a dissociation constant (Kd) of 2.90 ± 0.83 nM . Once bound, this compound is internalized by the cancer cells, allowing for the accumulation of radioactivity within the tumor. This accumulation can be detected using PET imaging, providing a clear visualization of the tumor .

相似化合物的比较

PSMA-BCH is similar to other PSMA-targeted radiopharmaceuticals, such as PSMA-617 and PSMA-11. this compound has shown lower uptake in the liver compared to PSMA-617, which may result in better imaging quality and reduced background noise . Additionally, this compound has demonstrated high stability and specificity, making it a promising candidate for further development and clinical use .

List of Similar Compounds:- PSMA-617

- PSMA-11

- PSMA-NF

- PSMA-FAP heterodimers

This compound stands out due to its high specificity, stability, and lower liver uptake, making it a valuable tool in the diagnosis and treatment of prostate cancer.

属性

分子式 |

C45H64N8O14 |

|---|---|

分子量 |

941.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1 |

InChI 键 |

RNAPMUOYIJWPGN-WLZYSWRGSA-N |

手性 SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

规范 SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)